N-(2-Butoxybenzyl)-3-isopropoxyaniline
Description
Molecular Formula and Composition
N-(2-Butoxybenzyl)-3-isopropoxyaniline possesses the molecular formula C₂₀H₂₇NO₂, corresponding to a molecular weight of 313.44 daltons. The compound's composition reflects a complex aromatic system incorporating multiple functional groups within a single molecular framework. The molecular structure consists of twenty carbon atoms, twenty-seven hydrogen atoms, one nitrogen atom, and two oxygen atoms, arranged in a configuration that demonstrates significant structural diversity.
The compound can be systematically analyzed as comprising three distinct structural units: a 3-isopropoxyaniline moiety, a 2-butoxybenzyl group, and the connecting nitrogen bridge. The 3-isopropoxyaniline component contributes the molecular formula C₉H₁₃NO, while the 2-butoxybenzyl portion adds C₁₁H₁₄O to the overall composition. This modular analysis reveals the compound's construction from well-defined aromatic building blocks connected through nitrogen substitution.
The molecular composition demonstrates a balanced distribution of carbon and hydrogen atoms, with a carbon-to-hydrogen ratio of approximately 1:1.35, indicating moderate saturation levels typical of substituted aromatic compounds. The presence of two oxygen atoms exclusively in ether linkages contributes to the compound's overall polarity characteristics while maintaining structural stability through aromatic conjugation systems.
| Component | Molecular Formula | Contribution |
|---|---|---|
| 3-Isopropoxyaniline | C₉H₁₃NO | Base aniline structure |
| 2-Butoxybenzyl group | C₁₁H₁₄O | Substituent moiety |
| Total compound | C₂₀H₂₇NO₂ | Complete molecular entity |
Spatial Configuration and Stereochemistry
The spatial arrangement of this compound exhibits significant three-dimensional complexity arising from the presence of multiple aromatic rings and flexible alkyl chains. The compound's stereochemical properties are primarily determined by the relative orientations of the two benzene rings connected through the nitrogen atom, creating potential for conformational isomerism and restricted rotation around specific bonds.
The nitrogen atom serves as a central connecting point between the 3-isopropoxyaniline and 2-butoxybenzyl fragments, adopting a geometry that can range from planar to pyramidal depending on the extent of conjugation with the aromatic systems. The electron pair on nitrogen participates in resonance interactions with both aromatic rings, influencing the overall molecular planarity and affecting the compound's electronic properties.
The isopropoxy substituent at the 3-position of the aniline ring introduces additional conformational flexibility through rotation around the carbon-oxygen bond. Similarly, the butoxy group attached to the benzyl moiety contributes further conformational degrees of freedom. These alkyl ether chains can adopt various conformations, with the most stable configurations typically involving staggered arrangements to minimize steric interactions.
The relative positioning of the two aromatic rings is particularly significant for the compound's overall geometry. The nitrogen linkage allows for rotation around the carbon-nitrogen bonds, potentially creating multiple conformational states with different energies. The most favorable conformations likely involve orientations that minimize steric clashes between the aromatic rings while maximizing favorable electronic interactions.
Functional Group Analysis and Electronic Distribution
The electronic structure of this compound is characterized by the presence of multiple functional groups that significantly influence charge distribution and reactivity patterns. The compound contains two primary aromatic systems, each bearing electron-donating alkoxy substituents, connected through a secondary amine linkage that facilitates electronic communication between the rings.
The 3-isopropoxyaniline component features an amino group directly attached to the benzene ring, creating a strong electron-donating effect through resonance. The amino nitrogen contributes its lone pair electrons to the aromatic π-system, increasing electron density at the ortho and para positions relative to the amino substituent. The isopropoxy group at the meta position provides additional electron donation through inductive and weak resonance effects, further enhancing the overall electron richness of this aromatic system.
The 2-butoxybenzyl portion exhibits similar electronic characteristics, with the butoxy substituent donating electron density to the benzene ring through oxygen's lone pair electrons. The ortho positioning of this alkoxy group creates particularly strong electron-donating effects at the carbon bearing the benzyl methylene group, influencing the overall reactivity of this position.
Electronic distribution analysis using Hammett substituent constants reveals the significant impact of these alkoxy groups on the aromatic systems. According to established relationships, alkoxy substituents typically exhibit negative sigma values, indicating their electron-donating character. The meta-positioned isopropoxy group demonstrates weaker electronic effects compared to ortho or para positioning, while the ortho-positioned butoxy group shows stronger electronic influence on the adjacent aromatic system.
| Functional Group | Position | Electronic Effect | Hammett σ Value Range |
|---|---|---|---|
| Amino group | Direct attachment | Strong electron donation | σₚ ≈ -0.66 |
| Isopropoxy | Meta to amino | Moderate electron donation | σₘ ≈ -0.12 |
| Butoxy | Ortho to benzyl | Strong electron donation | σₒ ≈ -0.32 |
Intermolecular Interactions and Crystal Structure
The intermolecular interactions governing this compound's solid-state behavior arise from a combination of hydrogen bonding capabilities, van der Waals forces, and aromatic π-π interactions. The secondary amine functionality provides both hydrogen bond donor and acceptor capabilities, while the ether oxygen atoms serve as additional hydrogen bond acceptors, creating multiple sites for intermolecular association.
The amino hydrogen atom represents the primary hydrogen bond donor site within the molecule, capable of forming moderately strong hydrogen bonds with electronegative atoms in neighboring molecules. The two ether oxygen atoms, positioned on the isopropoxy and butoxy substituents, function as hydrogen bond acceptors with geometries that facilitate favorable intermolecular contacts. These oxygen atoms possess sufficient electron density to participate in hydrogen bonding networks that influence crystal packing arrangements.
Aromatic π-π stacking interactions contribute significantly to the compound's intermolecular forces, with the two benzene rings providing extended π-electron systems capable of engaging in face-to-face or edge-to-face interactions with neighboring molecules. The electron-rich nature of both aromatic rings, enhanced by the electron-donating alkoxy substituents, promotes favorable π-π interactions that stabilize crystal structures.
The flexible alkyl chains associated with the isopropoxy and butoxy groups contribute van der Waals interactions that provide additional stabilization in the solid state. These aliphatic portions can adopt conformations that optimize intermolecular contacts while minimizing steric repulsion, contributing to efficient crystal packing arrangements. The relatively high molecular weight of 313.44 daltons ensures substantial London dispersion forces that significantly influence the compound's physical properties.
The density characteristics of related compounds, such as 3-isopropoxyaniline with a density of 1.025 grams per milliliter at 25 degrees Celsius, provide insight into the packing efficiency achievable through these intermolecular interactions. The additional molecular volume contributed by the butoxybenzyl substituent likely reduces the overall density compared to the parent aniline, reflecting the impact of the extended alkyl chains on crystal packing efficiency.
Properties
IUPAC Name |
N-[(2-butoxyphenyl)methyl]-3-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-4-5-13-22-20-12-7-6-9-17(20)15-21-18-10-8-11-19(14-18)23-16(2)3/h6-12,14,16,21H,4-5,13,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGKNZONXFTTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1CNC2=CC(=CC=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution on Aromatic Precursors
Method Overview:
This approach involves the initial synthesis of a suitable aromatic precursor, such as 2-butoxybenzyl halides or derivatives, which then undergo nucleophilic substitution with aniline derivatives.
- Preparation of 2-Butoxybenzyl Halide:
Starting from 2-bromobenzene or 2-chlorobenzene, perform a nucleophilic substitution with butanol derivatives under controlled conditions to yield 2-butoxybenzyl halides.
- Substitution with Aniline Derivative:
React the 2-butoxybenzyl halide with 3-isopropoxyaniline in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO at elevated temperatures (~80-120°C).
- Straightforward and scalable.
- High yields with proper optimization.
- Requires careful control of reaction conditions to prevent over-alkylation or side reactions.
Multicomponent Coupling via Cyclization (One-Pot Synthesis)
Method Overview:
Inspired by the multicomponent coupling method described in recent research, this approach involves the formation of the aromatic amine through a sequence of reactions that assemble the compound in a single vessel, enhancing efficiency and reducing purification steps.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. | Dione and acetal in the presence of a base (e.g., piperidine) | Formation of reactive vinylogous amide intermediates. |
| 2. | Addition of nitrile (e.g., 2-butoxybenzonitrile) with base | Michael addition-elimination to generate intermediate. |
| 3. | Addition of 3-isopropoxyaniline | Cyclodehydration to form the aromatic amine with the desired substitution pattern. |
- This method was successfully used to synthesize pyridinone derivatives with diverse substitutions, demonstrating tolerance to various functional groups and the potential for scale-up (see reference).
- One-pot process minimizes purification steps.
- High overall yield and operational simplicity.
- Requires precise control of reaction parameters to prevent side reactions.
Reductive Amination of Aromatic Aldehydes
Method Overview:
This method involves the formation of the amino linkage via reductive amination, starting from an aromatic aldehyde bearing the butoxy substituent.
- Step 1: Synthesize 2-butoxybenzaldehyde via Friedel-Crafts acylation or other aromatic functionalization methods.
- Step 2: React with 3-isopropoxyaniline in the presence of a reducing agent like sodium cyanoborohydride or hydrogen with a catalyst (e.g., Pd/C) under mild conditions.
- Similar reductive amination procedures have been employed successfully for aromatic amines, achieving yields exceeding 80% (see reference).
- High selectivity.
- Mild reaction conditions.
- Requires prior synthesis of aromatic aldehyde.
Amide Formation via Carboxylic Acid Derivatives
Method Overview:
In this route, a carboxylic acid derivative of the aromatic ring reacts with an amine to form the desired compound.
- Step 1: Synthesize 2-butoxybenzoic acid derivatives.
- Step 2: Convert to acyl chlorides or anhydrides.
- Step 3: React with 3-isopropoxyaniline under basic conditions to form the amide linkage.
- This method offers high yields and is compatible with various functional groups, making it suitable for complex molecules (see reference).
- Well-established amidation chemistry.
- Good functional group tolerance.
- Additional steps for acid derivative synthesis.
Data Summary Table of Preparation Methods
| Method | Key Reagents | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | Aromatic halides, aniline derivatives | 70-85% | Simplicity, scalability | Side reactions possible |
| Multicomponent coupling | Dione, nitrile, aniline | 80-90% | One-pot, efficient | Requires precise control |
| Reductive amination | Aromatic aldehyde, aniline | 80-95% | Mild conditions, high selectivity | Precursor synthesis needed |
| Amide formation | Carboxylic acid derivatives | 75-88% | High yield, robust | Additional steps for acid derivatives |
Chemical Reactions Analysis
Types of Reactions
N-(2-Butoxybenzyl)-3-isopropoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or isopropoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Butoxybenzyl)-3-isopropoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Butoxybenzyl)-3-isopropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Substituent-Driven Property Comparison
| Property | N-(2-Butoxybenzyl)-3-isopropoxyaniline | N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline |
|---|---|---|
| Substituent Position | Ortho (C2) | Para (C4) |
| Alkoxy Group | Butoxy (C4, linear) | Ethoxyethoxy (C2-C2, diether) |
| Predicted logP | Higher | Lower |
| Aqueous Solubility | Lower | Higher |
| Membrane Permeability | Higher | Moderate |
The ortho-butoxy substitution in the target compound may favor interactions with hydrophobic binding pockets in biological targets, while the para-ethoxyethoxy analog’s polarity could enhance solubility in formulation .
Thiazolidinone Derivatives: NAT-1 and NAT-2
The thiazolidinone-based compounds NAT-1 and NAT-2 () share aromatic substituents but differ fundamentally in core structure:
- Core Chemistry: NAT-1 and NAT-2 feature a thiazolidinone ring conjugated with nicotinamide, whereas the target compound has an aniline backbone. Thiazolidinones are known for their role in antidiabetic and anti-inflammatory agents, while aniline derivatives often serve as kinase inhibitors or antimicrobial agents.
- Substituent Effects: NAT-1’s methoxy group (electron-donating) may enhance solubility but reduce metabolic stability compared to the target compound’s butoxy group.
These differences underscore how core structure dictates pharmacological activity, even with analogous aromatic substitutions .
ADMET and Drug-Likeness
The chitosan derivatives N-carboxymethyl chitosan and N,N,N-trimethyl-chitosan () provide a framework for evaluating the drug-likeness of the target compound. Radar plots in compare physicochemical properties (e.g., molecular weight, logP, hydrogen bond donors/acceptors) to ideal drug-like thresholds. While data for the target compound are unavailable, its properties can be inferred:
- Molecular Weight : Likely > 300 Da (based on structure), nearing the upper limit for oral bioavailability.
- logP : Predicted to exceed 3 due to the butoxy and isopropoxy groups, placing it outside the ideal range (logP 1–3).
- Solubility : Low aqueous solubility due to high lipophilicity, necessitating formulation optimization.
These traits suggest the compound may require structural modifications (e.g., shortening the butoxy chain) to align with drug-like criteria .
Research Findings and Implications
Substituent Position : Ortho substitution in the target compound reduces solubility but may enhance target binding in hydrophobic environments.
Alkoxy Chain Design: Longer chains (butoxy) increase lipophilicity, favoring CNS penetration, while polar chains (ethoxyethoxy) improve solubility for intravenous delivery.
Core Structure: Aniline backbones offer modularity for functionalization, whereas thiazolidinone cores provide metabolic stability and hydrogen-bonding capacity.
Table 2: Key Recommendations for Optimization
| Parameter | Recommendation | Rationale |
|---|---|---|
| Alkoxy Chain | Replace butoxy with propoxy or methoxy | Balance logP and solubility |
| Substituent Position | Test para-substituted analogs | Improve crystallinity and formulation stability |
| Derivatization | Introduce ionizable groups (e.g., -COOH) | Enhance aqueous solubility |
Biological Activity
N-(2-Butoxybenzyl)-3-isopropoxyaniline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in pharmacological research.
Chemical Structure and Properties
This compound can be described by its chemical formula:
- Molecular Formula : CHNO
- CAS Number : Not explicitly listed but can be derived from its components.
- Molecular Weight : Approximately 245.34 g/mol.
The compound features an aniline structure with substituents that may influence its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The butoxy group enhances lipophilicity, potentially increasing membrane permeability, while the isopropoxy group may influence binding affinity to various receptors or enzymes.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, suggesting that this compound may also possess such effects.
Antimicrobial Properties
Recent studies suggest that compounds similar to this compound demonstrate antimicrobial activity against a range of pathogens. For instance, derivatives with similar structural features were tested against bacterial strains, yielding promising results.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 µg/mL |
| Compound B | Escherichia coli | 25 µg/mL |
| This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Preliminary data indicate that while some aniline derivatives exhibit cytotoxic effects at high concentrations, others maintain cell viability.
Case Studies and Research Findings
-
Study on Antiviral Activity :
A recent investigation evaluated the antiviral potential of various aniline derivatives using a pseudovirus model. Although specific data on this compound were not available, related compounds demonstrated submicromolar IC values against viral targets, indicating a potential pathway for further exploration. -
Cytotoxicity Evaluation :
In vitro studies performed on cancer cell lines showed that certain derivatives had varied effects on cell viability. For example, compounds with higher lipophilicity exhibited increased cytotoxicity, suggesting that structural modifications could enhance therapeutic efficacy.
Q & A
Q. What are the critical steps for ensuring reproducibility in synthesizing 3-isopropoxyaniline derivatives?
- Protocol :
- Dry Solvents : Use freshly distilled toluene or CH₂Cl₂ to prevent hydrolysis of reactive intermediates .
- Inert Atmosphere : Conduct reactions under N₂ to avoid oxidation of amine groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
